An In-depth Technical Guide to 2-(Dimethylamino)ethyl 4-methylbenzoate
An In-depth Technical Guide to 2-(Dimethylamino)ethyl 4-methylbenzoate
Abstract: This technical guide provides a comprehensive overview of 2-(Dimethylamino)ethyl 4-methylbenzoate, a tertiary amine ester with potential applications in chemical synthesis and pharmacology. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues to project its physicochemical properties, spectroscopic characteristics, and potential biological activity. Detailed experimental protocols for its synthesis via Fischer esterification are provided, along with a discussion of its relationship to local anesthetics like procaine. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel small molecules.
Chemical Identity and Analogues
2-(Dimethylamino)ethyl 4-methylbenzoate is an organic compound that can be structurally understood as the ester formed from 4-methylbenzoic acid and 2-(dimethylamino)ethanol. While a specific CAS number for this compound is not readily found in major chemical databases, its identity can be clearly defined. For the purpose of this guide, we will refer to it as DMAE p-toluate.
To provide a robust dataset for researchers, the properties of DMAE p-toluate are presented alongside those of several structurally similar and commercially available compounds.
Table 1: Chemical Identifiers of DMAE p-toluate and Related Compounds
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(Dimethylamino)ethyl 4-methylbenzoate | 2-(dimethylamino)ethyl 4-methylbenzoate | Not Assigned | C₁₂H₁₇NO₂ | 207.27 |
| 2-(Dimethylamino)ethyl benzoate[1] | 2-(dimethylamino)ethyl benzoate | 2208-05-1 | C₁₁H₁₅NO₂ | 193.24 |
| Ethyl 4-methylbenzoate[2][3][4][5] | ethyl 4-methylbenzoate | 94-08-6 | C₁₀H₁₂O₂ | 164.20 |
| Ethyl 4-(dimethylamino)benzoate[6] | ethyl 4-(dimethylamino)benzoate | 10287-53-3 | C₁₁H₁₅NO₂ | 193.24 |
| Procaine | 2-(diethylamino)ethyl 4-aminobenzoate | 59-46-1 | C₁₃H₂₀N₂O₂ | 236.31 |
Physicochemical and Spectroscopic Properties
The physicochemical properties of DMAE p-toluate can be predicted based on its structure and by comparison with its analogues. It is expected to be a liquid or a low-melting solid at room temperature, with limited solubility in water and good solubility in organic solvents.
Table 2: Physicochemical Properties of DMAE p-toluate and Analogues
| Compound Name | Appearance | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2-(Dimethylamino)ethyl 4-methylbenzoate | Predicted: Colorless liquid or solid | Predicted: >250 | Predicted: N/A | Predicted: ~1.03 | Predicted: ~1.51 |
| Ethyl 4-methylbenzoate | Clear colorless to light yellow liquid[4] | 232-235[4] | N/A | 1.025[4] | 1.508[4] |
| Ethyl 4-(dimethylamino)benzoate | White crystalline powder | N/A | 63-66 | N/A | N/A |
Spectroscopic data is crucial for the identification and characterization of the compound after synthesis. While experimental spectra for DMAE p-toluate are not available, a predicted ¹H NMR spectrum can be inferred from the known spectra of its precursors and analogues.
Table 3: Predicted ¹H NMR and IR Data for 2-(Dimethylamino)ethyl 4-methylbenzoate
| Data Type | Predicted Chemical Shifts (ppm) or Wavenumbers (cm⁻¹) | Functional Group Assignment |
| ¹H NMR | ~7.9 (d, 2H), ~7.2 (d, 2H) | Aromatic protons (p-substituted benzene ring) |
| ~4.4 (t, 2H) | -O-CH₂- | |
| ~2.7 (t, 2H) | -CH₂-N(CH₃)₂ | |
| ~2.4 (s, 3H) | Ar-CH₃ | |
| ~2.3 (s, 6H) | -N(CH₃)₂ | |
| IR | ~1710-1730 | C=O stretch (ester) |
| ~1270-1300 | C-O stretch (ester) | |
| ~2950-3000 | C-H stretch (aliphatic) | |
| ~1610, ~1510 | C=C stretch (aromatic) |
Experimental Protocols
The most direct and common method for the synthesis of 2-(Dimethylamino)ethyl 4-methylbenzoate is the Fischer esterification of 4-methylbenzoic acid with 2-(dimethylamino)ethanol, using a strong acid as a catalyst.[7][8]
Synthesis of 2-(Dimethylamino)ethyl 4-methylbenzoate via Fischer Esterification
Materials:
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4-Methylbenzoic acid (p-toluic acid)
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2-(Dimethylamino)ethanol
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Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
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Toluene
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
-
Hexanes
Equipment:
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
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Rotary evaporator
-
Standard laboratory glassware
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To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 4-methylbenzoic acid (1.0 eq), 2-(dimethylamino)ethanol (1.2 eq), and toluene (approx. 2 mL per mmol of carboxylic acid).
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While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).
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Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
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Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to neutralize the acid catalyst and any unreacted carboxylic acid, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by vacuum distillation.
Potential Biological Activity and Signaling Pathways
The chemical structure of 2-(Dimethylamino)ethyl 4-methylbenzoate is highly analogous to that of procaine (2-(diethylamino)ethyl 4-aminobenzoate), a well-known local anesthetic.[10] Local anesthetics function by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the propagation of action potentials and the sensation of pain.[11]
Given the structural similarity, it is hypothesized that DMAE p-toluate may exhibit similar pharmacological activity. The key structural components for this activity are:
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A lipophilic aromatic ring (the p-toluate group), which facilitates diffusion across neural membranes.[11]
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An intermediate ester linkage.
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A tertiary amine group , which can exist in both charged and uncharged forms, a crucial aspect for binding to the sodium channel.[12]
The proposed mechanism of action involves the uncharged form of the molecule crossing the cell membrane. Once inside the neuron, the tertiary amine becomes protonated, and this cationic form binds to a specific site within the pore of the voltage-gated sodium channel, leading to its blockade.[11] This prevents the influx of sodium ions that is necessary for membrane depolarization and the transmission of a nerve impulse.
Conclusion
2-(Dimethylamino)ethyl 4-methylbenzoate is a compound with significant potential for research in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from closely related compounds. Its structural analogy to procaine suggests that it is a promising candidate for investigation as a local anesthetic. The detailed synthetic protocol and predictive data presented herein are intended to facilitate further research into this and similar molecules.
Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. 2-(Dimethylamino)ethyl benzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl p-Toluate 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 4-methylbenzoate 99 94-08-6 [sigmaaldrich.com]
- 6. Parbenate [webbook.nist.gov]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. Procaine - Wikipedia [en.wikipedia.org]
- 11. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
